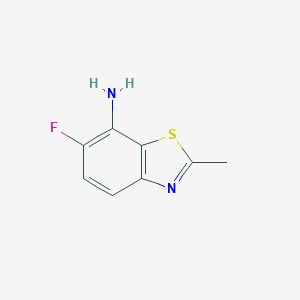
3-(2-氟苯基)丙醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)propionaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenyl)propionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)propionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 吡唑啉-4-酮衍生物的合成
3-(2-氟苯基)丙醛,作为氟取代醛的一种变体,可用于合成各种有机化合物。例如,4-氟苯甲醛参与了吡唑啉-4-酮衍生物的制备,展示出显著的抗氧化活性。这些衍生物通过与氯乙腈和丙烯腈反应合成,形成具有有望生物活性的化合物(El Nezhawy et al., 2009)。
2. 结构研究和分子对接
与3-(2-氟苯基)丙醛相关的化合物已经接受了广泛的结构和光学研究。例如,对3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛的结构、光谱和光学性质进行了彻底的研究。这种化合物在非线性光学中表现出潜力,并可能具有磷酸二酯酶抑制活性,显示了氟取代醛在化学和制药研究中的多样应用(Mary et al., 2015)。
3. 光物理研究
已经探索了某些氟取代化合物的光物理性质,以确定它们在各种介质中的应用。对(2Z)-3-[4-(二甲氨基)苯基]-2-(4-氟苯基)丙-2-烯-腈(DPF)的研究显示其在阳离子和阴离子胶束中的溶解性,表明其可用作测定临界胶束浓度的探针。这些光物理特性对于这类化合物在有机发光二极管中的潜在应用至关重要(Pannipara et al., 2015)。
4. 丙烯酸-9(10H)-酮的合成
3-(2-氟苯基)丙醛衍生物在复杂有机分子的合成中起着关键作用。例如,1-氟-2-锂苯与2-卤代苯甲醛反应,随后的反应产生了(2-氟苯基)(2-卤苯基)甲酮。当这些化合物与苯胺或芳基甲胺反应时,高效地产生了10-芳基或10-(芳基甲基)丙烯酸-9(10H)-酮,展示了氟取代醛的化学多样性(Kobayashi等,2013)。
5. 生物修复应用
包括与3-(2-氟苯基)丙醛相关的氟酚已被用于环境应用。一项研究表明海洋微藻Amphidinium crassum能够将氟酚葡糖化,将其转化为β-D-葡萄糖苷。这种生物修复能力表明这类化合物在处理环境污染物方面具有潜力(Shimoda & Hamada, 2010)。
安全和危害
属性
IUPAC Name |
3-(2-fluorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZURDERFVOUZFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471015 |
Source


|
| Record name | 3-(2-Fluorophenyl)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175143-93-8 |
Source


|
| Record name | 2-Fluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175143-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


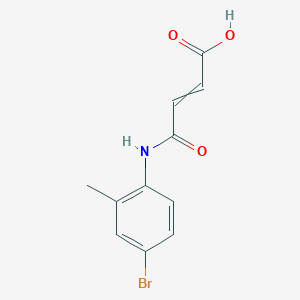

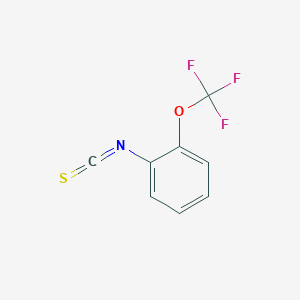
![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
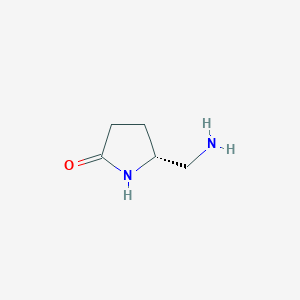
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)

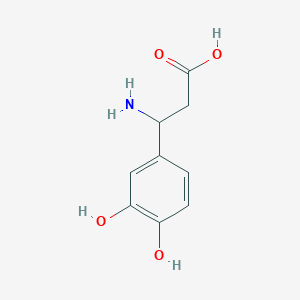
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
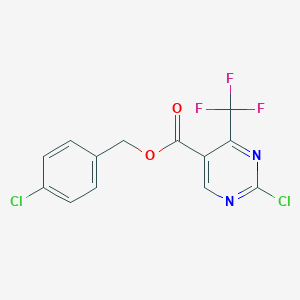
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
